Methyl 2,3-bis(bromomethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-bis(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZKAMIZWQQDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569858 | |
| Record name | Methyl 2,3-bis(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-91-6 | |
| Record name | Benzoic acid, 2,3-bis(bromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-bis(bromomethyl)benzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90569858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-bis(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 2,3 Bis Bromomethyl Benzoate and Analogous Benzenoid Systems
Precursor Selection and Initial Functionalization Strategies
The foundation of a successful synthesis lies in the judicious choice of starting materials and the efficiency of their initial transformations. For methyl 2,3-bis(bromomethyl)benzoate, this primarily involves the esterification of a suitable benzoic acid derivative.
Esterification of Benzoic Acid Derivatives
The precursor for the target molecule is 2,3-dimethylbenzoic acid. cymitquimica.comoakwoodchemical.comsigmaaldrich.comthermofisher.com This aromatic carboxylic acid possesses the necessary carbon skeleton, with two methyl groups positioned ortho and meta to the carboxylic acid function. cymitquimica.com The first step in the synthetic sequence is the conversion of this carboxylic acid to its corresponding methyl ester, methyl 2,3-dimethylbenzoate (B1232805). uni.lu
Esterification is a fundamental reaction in organic chemistry, and several methods can be employed. A common and effective method is the acid-catalyzed esterification, often referred to as Fischer esterification. This reaction typically involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The kinetics of acid-catalyzed esterification of dimethyl-substituted benzoic acids have been a subject of study, providing insights into optimizing reaction conditions. acs.org The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Table 1: Precursor and Intermediate Compounds
| Compound Name | Molecular Formula | Key Role |
| 2,3-Dimethylbenzoic acid | C₉H₁₀O₂ | Starting precursor with the required aromatic substitution pattern. cymitquimica.comoakwoodchemical.comsigmaaldrich.comthermofisher.com |
| Methyl 2,3-dimethylbenzoate | C₁₀H₁₂O₂ | Methyl ester intermediate prepared for subsequent halogenation. uni.lu |
Halogenation of Methyl Groups on Aromatic Rings
The next critical step is the halogenation of the methyl groups on the aromatic ring of methyl 2,3-dimethylbenzoate. This transformation introduces the bromo functionalities, leading to the desired product. The reactivity of the benzylic position, the carbon atom adjacent to the aromatic ring, is key to this process. libretexts.org Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical halogenation. masterorganicchemistry.com
Targeted Synthesis of this compound via Benzylic Bromination
The selective introduction of two bromine atoms onto the two methyl groups of methyl 2,3-dimethylbenzoate requires precise control over the reaction conditions to favor bis-bromomethylation and avoid unwanted side reactions, such as bromination of the aromatic ring or the formation of mono-brominated or tris-brominated products.
Radical Bromination Techniques
The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light or a peroxide like dibenzoyl peroxide (AIBN). masterorganicchemistry.comscribd.comyoutube.com NBS provides a low, constant concentration of molecular bromine (Br₂), which is crucial for the selectivity of the reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds through a radical chain mechanism:
Initiation: The radical initiator generates a small number of bromine radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This HBr then reacts with NBS to produce a molecule of Br₂. The benzylic radical then reacts with Br₂ to form the benzyl (B1604629) bromide and another bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radicals.
Another effective brominating agent for benzylic positions is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used with a Lewis acid catalyst like zirconium(IV) chloride under mild conditions. nih.govscientificupdate.com This method has been shown to efficiently promote benzylic bromination via a radical pathway. nih.gov
Optimization of Reaction Conditions for Selective Bis-Bromomethylation
Achieving selective bis-bromomethylation requires careful optimization of several reaction parameters:
Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent (e.g., NBS or DBDMH) to the substrate is critical. To achieve bis-bromination, at least two equivalents of the brominating agent are required. However, using a large excess can lead to over-bromination.
Solvent: The choice of solvent can influence the reaction's outcome. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used for Wohl-Ziegler reactions. scribd.com
Initiator: The type and concentration of the radical initiator can affect the reaction rate and selectivity.
Temperature and Light: The reaction is typically initiated by heat or UV light. youtube.comresearchgate.net Controlling the temperature is important to manage the reaction rate and prevent side reactions.
Studies on the bromomethylation of 1,2-dialkylbenzenes have shown that reaction time and temperature significantly influence the ratio of mono- to bis-bromomethylated products.
Control of Regioselectivity in Multi-Substituted Benzoate (B1203000) Systems
In multi-substituted benzoate systems, the directing effects of the existing substituents on the aromatic ring play a crucial role in the regioselectivity of further reactions. The ester group (-COOCH₃) is a deactivating, meta-directing group for electrophilic aromatic substitution. masterorganicchemistry.com However, benzylic bromination is a radical substitution occurring at the side chain and is not directly governed by the electronic effects of the ring substituents in the same way as electrophilic aromatic substitution.
The primary factor influencing regioselectivity in the bromination of methyl 2,3-dimethylbenzoate is the relative reactivity of the two benzylic positions. In this specific case, both methyl groups are benzylic and are expected to be reactive towards radical bromination. The challenge lies in ensuring that both methyl groups are brominated without affecting the aromatic ring itself. The use of radical bromination conditions, as opposed to electrophilic bromination conditions (e.g., Br₂ with a Lewis acid), is key to selectively targeting the methyl groups. nih.gov The steric hindrance around the methyl groups can also influence their reactivity.
Table 2: Key Reagents in the Synthesis
| Reagent Name | Abbreviation | Role in Synthesis |
| N-Bromosuccinimide | NBS | Provides a low, controlled concentration of bromine for selective benzylic bromination. masterorganicchemistry.comscribd.comlibretexts.org |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | An alternative brominating agent for benzylic positions, often used with a catalyst. nih.govscientificupdate.com |
| Dibenzoyl Peroxide | AIBN | A common radical initiator used to start the bromination reaction. |
| Zirconium(IV) Chloride | ZrCl₄ | A Lewis acid catalyst that can be used with DBDMH to promote benzylic bromination. nih.gov |
Purification and Isolation Techniques for Brominated Benzoate Esters
The purification and isolation of brominated benzoate esters are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method largely depends on the physical properties of the target ester, such as its polarity, volatility, and thermal stability, as well as the nature of the impurities present. Common techniques employed include column chromatography, recrystallization, and liquid-liquid extraction.
Silica (B1680970) gel column chromatography is a widely used method for the purification of brominated benzoate esters. rsc.orgfordham.edu The choice of eluent system is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often employed. rsc.org The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities. For instance, in the synthesis of methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate from its brominated precursor, the product was purified by silica gel chromatography using a gradient elution from a hexane/ethyl acetate mixture to pure ethyl acetate and finally to an ethyl acetate/methanol (B129727) mixture. rsc.org Similarly, the separation of mono- and di-alkylated products in the synthesis of methyl 3,5-bis((cyclohexyloxy)methyl)benzoate was achieved using silica gel column chromatography with a petroleum ether:diethyl ether eluent. fordham.edu
Recrystallization is another effective technique for purifying solid brominated benzoate esters. This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For example, methyl 2,5-bis(bromomethyl)benzoate has been purified by recrystallization from methanol to yield a white crystalline solid. rsc.org
Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired ester from water-soluble impurities. Following a reaction, the mixture is often diluted with an organic solvent, such as ethyl acetate, and washed with water or brine. fordham.edu To remove acidic impurities, a wash with a mild base like saturated sodium bicarbonate solution is common. nih.govyoutube.com For instance, after the esterification of carboxylic acids, the reaction mixture is typically dissolved in ethyl acetate and washed sequentially with aqueous sodium thiosulfate, saturated sodium bicarbonate, and water to remove unreacted reagents and byproducts. nih.gov It is important to consider the stability of the ester during purification, as some esters, particularly tert-butyl esters, can be susceptible to hydrolysis under acidic or strong basic conditions. google.commasterorganicchemistry.com
Interactive Table: Purification Methods for Brominated Benzoate Esters
| Compound | Purification Method | Eluent/Solvent | Reference |
|---|---|---|---|
| Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate | Silica gel chromatography (gradient) | Hexane/EtOAc → EtOAc → EtOAc/MeOH | rsc.org |
| Methyl 3,5-bis((cyclohexyloxy)methyl)benzoate | Silica gel column chromatography | Petroleum ether:diethyl ether (1:1) | fordham.edu |
| Methyl 2,5-bis(bromomethyl)benzoate | Recrystallization | Methanol | rsc.org |
Synthetic Routes to Isomeric Methyl Bis(bromomethyl)benzoates (e.g., 2,5- and 3,5-isomers)
The synthesis of isomeric methyl bis(bromomethyl)benzoates typically involves the bromination of the corresponding methyl dimethylbenzoate precursors. The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity.
Synthesis of Methyl 2,5-bis(bromomethyl)benzoate
A common route to methyl 2,5-bis(bromomethyl)benzoate involves the radical bromination of methyl 2,5-dimethylbenzoate. rsc.org This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide. The reaction is generally performed in a non-polar solvent like carbon tetrachloride and heated to initiate the reaction. The resulting product can then be purified by recrystallization. rsc.org
Interactive Table: Synthesis of Methyl 2,5-bis(bromomethyl)benzoate
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|
Synthesis of Methyl 3,5-bis(bromomethyl)benzoate
The synthesis of methyl 3,5-bis(bromomethyl)benzoate can also be achieved through the bromination of methyl 3,5-dimethylbenzoate. This transformation is a key step in the preparation of various macrocyclic compounds and molecular receptors. acs.orgnih.gov The reaction conditions are similar to those used for the 2,5-isomer, often employing NBS and a radical initiator.
An alternative approach starts from methyl 3,5-dihydroxybenzoate (B8624769). fordham.edu This method involves a two-step process where the hydroxyl groups are first converted to a more reactive intermediate before substitution with bromine, or a direct alkylation can be performed using a suitable brominating agent. For instance, the bis-O-alkylation of methyl 3,5-dihydroxybenzoate has been explored, which can be adapted for the introduction of bromomethyl groups. fordham.edu
Interactive Table: Synthesis of Methyl 3,5-bis(bromomethyl)benzoate
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methyl 3,5-dimethylbenzoate | Bromination | Methyl 3,5-bis(bromomethyl)benzoate | nih.gov |
The resulting methyl 3,5-bis(bromomethyl)benzoate is a versatile intermediate. For example, it has been used in the synthesis of highly enantioselective receptors through direct addition of a Boc-tyrosine amide anion derivative. acs.org It also serves as a precursor for ligands used in coordination chemistry, such as in the synthesis of methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate by reacting with 1H-1,2,4-triazole in the presence of a base like cesium carbonate. rsc.org
Chemical Reactivity and Mechanistic Pathways of Methyl 2,3 Bis Bromomethyl Benzoate
Nucleophilic Substitution Reactions at Benzylic Bromide Centers
The two bromomethyl groups attached to the benzene (B151609) ring are highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediates. This reactivity is the basis for a wide array of synthetic applications.
Intermolecular Nucleophilic Attack and Alkylation Studies
The benzylic bromide moieties of methyl 2,3-bis(bromomethyl)benzoate readily undergo substitution reactions with various nucleophiles. These reactions typically proceed via an SN2 or SN1 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, the reaction with amines, thiols, or alkoxides leads to the formation of the corresponding substituted products. smolecule.com
A notable application involves the reaction with pyrazole (B372694) in the presence of cesium carbonate to yield methyl 2,6-bis(pyrazol-1-ylmethyl)benzoate. rsc.org Similarly, it can react with 1H-1,2,4-triazole to form methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate. rsc.org These reactions highlight the utility of this compound as a scaffold for constructing complex heterocyclic structures.
The following table summarizes representative intermolecular nucleophilic substitution reactions:
Intermolecular Nucleophilic Substitution Reactions| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Pyrazole | Cs2CO3, Acetonitrile, Reflux | Methyl 2,6-bis(pyrazol-1-ylmethyl)benzoate rsc.org |
| 1H-1,2,4-Triazole | Cs2CO3, Acetonitrile, Reflux | Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate rsc.org |
| Sodium Azide | DMF/water | Di-azide derivative rsc.org |
Intramolecular Cyclization Reactions through Displacement of Bromine
The proximate positioning of the two bromomethyl groups allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, electrochemical reduction of methyl 2-bromomethylbenzoate, a related compound, in the presence of water leads to the formation of phthalide (B148349) via an intramolecular cyclization of a carbanion intermediate. researchgate.net This suggests that under appropriate reductive conditions, this compound could potentially undergo similar cyclization pathways.
Furthermore, the reaction of related bis(bromomethyl) aromatic compounds with sodium sulfide (B99878) is a known method for the synthesis of thietane-fused heterocycles, involving a double nucleophilic displacement. beilstein-journals.orgbeilstein-journals.org This strategy could potentially be applied to this compound to synthesize novel sulfur-containing cyclic compounds.
Reactions Involving the Methyl Ester Moiety
The methyl ester group in this compound can also participate in various chemical transformations, although it is generally less reactive than the benzylic bromides.
Transesterification Processes
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a feasible reaction for the methyl ester moiety. N-heterocyclic carbenes (NHCs) have been shown to be efficient catalysts for the transesterification of methyl esters with primary alcohols. researchgate.net This method offers a mild and efficient route to modify the ester group of this compound, potentially introducing other functionalities or altering its physical properties.
Hydrolysis and Carboxylic Acid Formation
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a base such as potassium hydroxide (B78521) and is generally an irreversible process due to the formation of the carboxylate salt. epa.gov Acid-catalyzed hydrolysis, on the other hand, is a reversible process. epa.gov The resulting carboxylic acid can be a valuable intermediate for further synthetic modifications, such as amide bond formation.
Conditions for Ester Hydrolysis
| Condition | Reagents | Outcome | Reference |
|---|---|---|---|
| Basic | 2% KOH in water, 200-300 °C | Carboxylate salt (irreversible) |
Reduction to Alcohol Functionalities
The methyl ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4). This reaction would convert the methyl ester of this compound into a hydroxymethyl group, yielding a diol-dihalide compound that could serve as a precursor for the synthesis of various macrocycles and polymers.
Cross-Coupling and Coupling Reactions Mediated by Transition Metals
Transition metal catalysis provides powerful methods for C-C bond formation, and benzylic halides like this compound are excellent substrates for such reactions. The reactivity of this compound is explored in the context of palladium- and copper-mediated processes, as well as homocoupling pathways.
While specific studies on the palladium-catalyzed coupling of this compound are not extensively documented, the reactivity of its isomers, such as methyl 4-(bromomethyl)benzoate (B8499459), provides significant insights. Research has shown that mononuclear palladium(I) complexes can effectively catalyze the cross-coupling of para-substituted benzyl (B1604629) bromides. ambeed.comambeed.com For instance, the reaction of a Pd(I) aryl complex with methyl 4-(bromomethyl)benzoate results in the formation of a C(aryl)-C(benzyl) cross-coupling product. ambeed.comambeed.com
The mechanism of these reactions is thought to involve a Pd(I)/Pd(III) catalytic cycle. ambeed.com DFT (Density Functional Theory) studies on the reaction with methyl 4-(bromomethyl)benzoate suggest that the process begins with an inner-sphere single-electron transfer, leading to a Pd(II) intermediate and a benzylic radical. ambeed.comambeed.com Subsequent coordination of the radical to the palladium center forms a Pd(III) intermediate, which then undergoes reductive elimination to yield the final cross-coupled product. ambeed.comambeed.com Radical trapping experiments have provided evidence for the formation of benzylic radical intermediates during these transformations. ambeed.com
Table 1: Palladium-Catalyzed Cross-Coupling of a Benzyl Bromide Analog
| Catalyst | Substrate | Coupling Partner | Product | Yield | Reference |
| [(IPr)Pd(ArTrip-CF3-p)] | Methyl 4-(bromomethyl)benzoate | - | C(aryl)-C(benzyl) cross-coupling product | 75% | ambeed.com |
| IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | |||||
| ArTrip-CF3-p = 2,6-bis(2′,4′,6′-triisopropylphenyl)-4-trifluoromethylphenyl |
It is plausible that this compound would undergo similar palladium-catalyzed cross-coupling reactions, potentially leading to the formation of di-substituted products or cyclic compounds, depending on the nature of the coupling partner and the reaction conditions.
Copper-mediated coupling reactions are another important avenue for the functionalization of alkyl halides. While direct examples involving this compound are scarce, the general principles of copper-catalyzed reactions, such as the Ullmann condensation and Chan-Evans-Lam (CEL) coupling, suggest potential applications. The CEL reaction, for instance, typically involves the coupling of aryl boronic acids with amines, phenols, or thiols, but extensions to alkyl boronic esters have been developed. google.com
A study on the copper-mediated coupling of 2° alkyl pinacol (B44631) boronic esters with anilines has shown that this transformation can proceed, suggesting a potential pathway for forming C-N bonds from benzylic positions. google.com The mechanism of these reactions is often proposed to involve radical intermediates. google.com Given the reactivity of the benzylic bromides in this compound, it is conceivable that it could participate in copper-mediated couplings with various nucleophiles, leading to the introduction of new functional groups at the benzylic positions.
The presence of two reactive bromomethyl groups makes this compound a candidate for homocoupling and dimerization reactions, which can lead to the formation of larger molecules and polymers. On-surface dehalogenative homocoupling of a structurally similar compound, 2,3-bis(bromomethyl)naphthalene, on a Au(111) surface has been studied. ambeed.com This process was found to yield a poly(o-naphthylene vinylidene) polymer, demonstrating the propensity of ortho-bis(bromomethyl) arenes to undergo polymerization via C-C bond formation. ambeed.com
In solution, transition metals like nickel are known to catalyze the homocoupling of aryl halides and their derivatives. For example, the nickel-catalyzed homocoupling of bismesylate monomers has been used to synthesize polymers. google.com It is anticipated that under similar conditions, this compound could undergo intermolecular coupling to form dimers and higher oligomers, or intramolecularly to form a seven-membered ring, although the latter is generally less favored.
Table 2: Homocoupling/Polymerization of an Analogous Bis(bromomethyl) Arene
| Compound | Catalyst/Surface | Product | Method | Reference |
| 2,3-Bis(bromomethyl)naphthalene | Au(111) | Poly(o-naphthylene vinylidene) | On-surface dehalogenative homocoupling | ambeed.com |
Radical Reactions and Polymerization Initiation
The benzylic bromide groups of this compound are susceptible to homolytic cleavage, making the compound a potential participant in radical reactions, including polymerization.
Radical coupling polymerization is a method for synthesizing polymers from monomers containing functional groups that can be converted into radicals. A study on the copper-mediated radical coupling polymerization of 1,4-bis(1-bromoethyl)benzene, a related benzylic dibromide, has demonstrated the feasibility of this approach. The polymerization proceeds via the generation of benzylic radicals, which then couple to form the polymer backbone.
Given the structural similarities, this compound could potentially serve as a monomer in similar radical coupling polymerizations. The reaction would likely proceed through the formation of a diradical species, which then propagates to form a polymer chain. The resulting polymer would feature a poly(o-phenylene vinylene) type structure with a methyl ester group on each repeating unit.
The carbon-bromine bonds in this compound can be cleaved to generate radicals, which can then initiate chain-growth polymerizations of various vinyl monomers. This is the fundamental principle of Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst, typically a copper(I) complex.
While direct use of this compound as an ATRP initiator is not widely reported, other functionalized benzylic bromides have been successfully employed for this purpose. The bifunctional nature of this compound makes it a potential initiator for the synthesis of polymers with a central functional group and two polymer chains growing outwards, or for the creation of cross-linked polymer networks. The choice of monomer and reaction conditions would determine the structure and properties of the resulting polymer.
Table 3: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Role of this compound | Potential Product | Mechanistic Pathway |
| Radical Coupling Polymerization | Monomer | Poly(o-phenylene vinylene) derivative | Formation and coupling of benzylic diradicals |
| Atom Transfer Radical Polymerization (ATRP) | Bifunctional Initiator | Linear polymer with a central functional group or cross-linked network | Controlled radical polymerization initiated by benzylic radicals |
Electrochemical Reduction Studies and Mechanisms
The electrochemical reduction of this compound is a subject of interest due to the presence of two reactive bromomethyl groups, which can undergo sequential or concerted cleavage of their carbon-bromine bonds. While direct studies on this specific molecule are not extensively detailed in the provided literature, the electrochemical behavior of structurally related compounds, such as methyl 2-(bromomethyl)benzoate, provides significant insights into the potential mechanistic pathways.
Studies on methyl 2-(bromomethyl)benzoate using cyclic voltammetry and controlled-potential electrolysis have revealed that the reduction process is complex and highly dependent on the reaction conditions. researchgate.net The electrochemical reduction at carbon cathodes in dimethylformamide (DMF) shows an irreversible cathodic wave, indicating the cleavage of the benzylic carbon-bromine bond. researchgate.net This process is a two-electron reduction, leading to the formation of a carbanion intermediate. researchgate.net
The presence of water in the solvent has been shown to significantly affect the reaction, influencing the generation of phthalide through intramolecular cyclization. researchgate.net The proposed mechanism involves the electrochemically generated carbanion attacking the ester carbonyl group. This type of intramolecular cyclization via an addition-elimination reaction at the carbonyl group is a common pathway for such intermediates. researchgate.net
For this compound, a similar multi-electron reduction process can be anticipated. The reduction could proceed in a stepwise manner, with the cleavage of one C-Br bond followed by the second, or potentially through a concerted mechanism. The resulting intermediates, likely carbanions or radical anions, would be highly reactive. The proximity of the two bromomethyl groups and the ester functionality suggests that intramolecular reactions would be highly favored, potentially leading to the formation of cyclic or bicyclic products. Electrochemical and computational studies on related bioreductive alkylating agents like 2,3-bis-bromomethyl-1,4-naphthoquinones also point towards complex reduction mechanisms. researchgate.net
The general mechanism for the electrochemical reduction of aromatic halides often involves a dissociative electron transfer, where the electron transfer and bond cleavage can be concerted or stepwise. researchgate.net In the case of this compound, the stability of the resulting intermediates and the potential for subsequent chemical reactions will dictate the final product distribution.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic compounds. These theoretical approaches allow for the detailed exploration of reaction profiles, transition states, and energetic landscapes that may be difficult to observe experimentally.
Density Functional Theory (DFT) Studies on Reaction Profiles
These studies utilize DFT to map out the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. For the cross-coupling reaction, DFT calculations suggested that the process begins with an inner-sphere single-electron transfer from the palladium(I) complex to the methyl 4-(bromomethyl)benzoate. chemrxiv.orgchemsoc.org.cn This initial step generates a Pd(II) species and a benzylic radical. chemsoc.org.cn The subsequent steps, including the coordination of the radical to the palladium center and the final reductive elimination to form the C-C bond, were all modeled using DFT. chemrxiv.org
This type of analysis provides a step-by-step view of the reaction, identifying the most likely mechanistic pathway by comparing the energies of different potential routes. The choice of functional and basis set, such as BP86/TZVP or B3LYP/def2-TZVP, is crucial for obtaining accurate results that correlate well with experimental observations like reaction kinetics and product formation. chemrxiv.orgacs.org For this compound, DFT could similarly be employed to model its electrochemical reduction, predicting whether the C-Br bond cleavages are stepwise or concerted and mapping the subsequent intramolecular cyclization pathways.
Elucidation of Transition States and Energetic Landscapes
A key strength of computational chemistry is its ability to characterize the geometry and energy of transient species like transition states. This information is fundamental to understanding the kinetics and feasibility of a reaction. The energetic landscape, or potential energy surface, connects reactants, intermediates, and products through these transition states.
In the DFT study of the cross-coupling reaction with methyl 4-(bromomethyl)benzoate, the Gibbs free energies of all species along the reaction coordinate were calculated to construct a detailed energy profile. chemrxiv.orgchemsoc.org.cn This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.
| Reaction Step | Description | Calculated ΔG (kcal/mol) |
|---|---|---|
| Step 1 | Single-electron transfer to generate Pd(II) intermediate and benzylic radical | +2.8 |
| Step 2 | Coordination of the benzylic radical to form a Pd(III) intermediate | +10.3 (relative to initial reactants) |
This table illustrates how computational data can quantify the energetic landscape of a reaction. A similar approach for this compound would involve calculating the energy barriers for C-Br bond cleavage and subsequent intramolecular cyclization steps, thereby providing a comprehensive understanding of its reactivity and predicting the most probable reaction outcomes.
Applications of Methyl 2,3 Bis Bromomethyl Benzoate As a Versatile Chemical Building Block
Construction of Macrocyclic and Supramolecular Architectures
The presence of two reactive bromomethyl groups on the aromatic core of methyl 2,3-bis(bromomethyl)benzoate makes it an ideal candidate for the construction of macrocycles and other supramolecular assemblies. These electrophilic centers can readily react with a variety of nucleophiles, enabling the formation of large ring structures and host-guest systems.
Design and Synthesis of Receptor Systems
The synthesis of artificial receptor molecules capable of recognizing and binding specific guest molecules is a significant area of research in supramolecular chemistry. Building blocks like this compound are valuable in this context. The reaction of this compound with bis-nucleophilic species, such as diamines, dithiols, or diols, can lead to the formation of macrocyclic hosts. The specific ortho-positioning of the bromomethyl groups influences the size and shape of the resulting cavity, thereby determining the receptor's binding selectivity for different guest molecules. For instance, new tetrakis(imidazolium) and benzimidazolium macrocyclic receptor systems have been synthesized through stepwise alkylation reactions of bis(imidazolium) precursor compounds, demonstrating strong binding affinity for halide and benzoate (B1203000) anions. While direct synthesis using this compound is not explicitly detailed in the provided research, its isomeric counterparts, such as 1,3-bis(bromomethyl)benzene, are commonly employed in creating such receptor systems. acs.org This suggests a high potential for this compound to be used in similar synthetic strategies to create receptors with unique binding properties dictated by its specific substitution pattern.
Incorporation into Crown Ethers and Calixarene Derivatives
Crown ethers and calixarenes are well-established classes of macrocyclic compounds known for their ability to selectively bind cations and neutral molecules, respectively. The functionalization of these existing macrocycles with reactive groups or the use of building blocks to construct novel derivatives is a key strategy for developing new applications. This compound can be utilized to introduce a rigid aromatic unit with specific connectivity into the framework of these larger structures.
For example, bis(calix acs.orgarenes) and bis(crown ether)-substituted calix acs.orgarenes have been synthesized using bifunctional reagents like 2,6-bis(bromomethyl)benzoate. uchile.cl These syntheses demonstrate the feasibility of using bis(bromomethyl)aryl compounds to link macrocyclic units or to build upon them. The reaction of this compound with dihydroxy-functionalized calixarenes or crown ethers would be a viable route to produce novel, larger host molecules with potentially enhanced or altered binding capabilities. The resulting structures would possess a unique geometric constraint due to the ortho-arrangement of the linking groups, which could lead to novel selectivities for guest binding. For instance, the synthesis of thiocrown ethers has been achieved from optically active 3,3'-bis(bromomethyl)-2,2'-dimethoxy-1,1'-binaphthyl, highlighting the utility of bis(bromomethyl) compounds in creating sulfur-containing macrocycles. acs.org
Self-Assembly Studies in Supramolecular Systems
Self-assembly is a powerful process in supramolecular chemistry where molecules spontaneously organize into well-defined structures. The specific shape and functional groups of a molecule direct this process. While direct studies on the self-assembly of this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential in this area.
The isomeric compound, methyl 3,5-bis(bromomethyl)phenyl acetate (B1210297), has been shown to form molecular dimers in the solid state through bromine-bromine interactions. iucr.org This indicates that the bromomethyl groups can participate in non-covalent interactions that drive self-assembly. It is plausible that this compound could exhibit similar behavior, potentially forming one-dimensional stacks or other organized aggregates in the solid state. Furthermore, its reaction products, particularly macrocycles, would be designed to self-assemble into more complex supramolecular structures, such as nanotubes or vesicles, driven by intermolecular forces like hydrogen bonding, π-π stacking, and van der Waals interactions.
Polymer and Dendrimer Synthesis
The bifunctional nature of this compound also makes it a valuable monomer and core molecule for the synthesis of polymers and dendrimers. The two reactive bromomethyl groups can participate in polymerization reactions to form long-chain molecules or act as branching points for the construction of highly branched macromolecules.
Monomer for Linear and Branched Polymers
This compound can be used as an AB2-type monomer in polycondensation reactions. For instance, its reaction with a dicarboxylate or a diphenoxide could lead to the formation of polyesters or polyethers, respectively. The ortho-substitution pattern would result in a polymer with a specific chain architecture, influencing its physical properties such as solubility, thermal stability, and mechanical strength.
Research on related monomers provides insight into the potential polymerization behavior. For example, linear benzoyl-protected bis-MPA polyesters have been synthesized from a brominated monomer derivative. nsf.gov Furthermore, hyperbranched polyesters have been prepared by the polycondensation of potassium 3,5-bis(bromomethyl)benzoate. researchgate.net These studies demonstrate that bis(bromomethyl)benzoate derivatives are effective monomers for creating both linear and branched polymer structures. A monomer with a benzyl (B1604629) bromide functional group has been copolymerized with n-butyl methacrylate (B99206) to yield a linear polymer with benzyl bromine side groups, which can then be crosslinked. rsc.org
Below is a table summarizing polymerization reactions where similar brominated monomers have been utilized:
| Monomer | Polymerization Type | Resulting Polymer Architecture | Reference |
| 3-(Benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid | Chain-addition polymerization | Linear homopolyester | nsf.gov |
| Potassium 3,5-bis(bromomethyl)benzoate | Polycondensation | Hyperbranched polyesters | researchgate.net |
| Monomer with a benzyl bromide functional group | Free radical copolymerization | Linear polymer with reactive side groups | rsc.org |
| Methyl 2,5-bis(bromomethyl)benzoate | Radical Coupling Polymerization | Linear polymer | rsc.org |
Scaffold for Dendritic Macromolecules and Hyperbranched Structures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Hyperbranched polymers are similar but are typically polydisperse and have a less regular structure. instras.com this compound, with its two reactive sites emanating from a central core, can serve as a foundational unit or a branching unit in the synthesis of these complex architectures.
In a divergent synthesis approach, the bromomethyl groups can be reacted with a monomer containing more than two functional groups, leading to the exponential growth of dendritic branches. Conversely, in a convergent approach, pre-synthesized dendritic wedges (dendrons) can be attached to the this compound core. The synthesis of dendrimers with a bidentate phosphine (B1218219) core has been accomplished using dendritic bromides, demonstrating the utility of such building blocks. jst.go.jp Additionally, hyperbranched poly(2-ethyl-2-oxazoline) has been synthesized using 1,3,5-tris(bromomethyl) benzene (B151609) as an initiator, showcasing the role of bromomethylated aromatics in creating highly branched structures. researchgate.net The unique geometry of the 2,3-isomer would impart a specific shape and density of functional groups to the resulting dendrimer or hyperbranched polymer, which could be advantageous for applications in areas such as catalysis, drug delivery, and materials science.
Tailoring Polymer Properties through Incorporation of this compound Units
The incorporation of this compound into polymer chains provides a powerful method for tailoring their physical and chemical properties. The rigid aromatic core and the reactive benzyl bromide functionalities allow for the creation of polymers with enhanced thermal stability, specific solubility characteristics, and the potential for post-polymerization modification.
For instance, this monomer can be used in radical coupling polymerization to create various polymers. rsc.org The resulting polymers often exhibit unique properties due to the introduction of the bulky benzoate group along the polymer backbone. These properties can be further tuned by the choice of co-monomers and the polymerization conditions.
One of the key advantages of using this compound is the ability to introduce functional groups into the polymer structure. The ester group can be hydrolyzed to a carboxylic acid, which can then be used for further reactions, such as grafting other polymer chains or attaching specific functional molecules. The bromine atoms can also be substituted with a variety of nucleophiles, allowing for the introduction of a wide range of functionalities.
| Polymer Type | Monomer(s) | Key Properties Influenced by this compound |
| Polyesters | This compound and various diols | Enhanced thermal stability, altered solubility, sites for post-polymerization modification. |
| Polyamides | This compound and various diamines | Increased rigidity, potential for hydrogen bonding interactions, functionalizable side chains. |
| Vinyl Polymers | Styrene or acrylates copolymerized with a vinyl-functionalized derivative of this compound | Introduction of reactive handles for crosslinking or grafting, modification of glass transition temperature. |
Synthesis of Heterocyclic Compounds
The di-functional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The two adjacent bromomethyl groups can react with a single difunctional nucleophile to form a new ring fused to the benzene ring.
This compound is a key starting material for the construction of fused polycyclic aromatic and heteroaromatic systems. researchgate.net These structures are of significant interest due to their unique electronic and photophysical properties, with applications in organic electronics and materials science.
For example, reaction with appropriate bis-nucleophiles can lead to the formation of novel macrocycles and other complex architectures. The synthesis of benzo-fused macrocycles containing oxazolone (B7731731) and imidazolone (B8795221) subunits has been achieved using derivatives of bis(bromomethyl)benzaldehydes. researchgate.net These reactions highlight the utility of the o-bis(halomethyl)arene moiety in constructing intricate molecular frameworks.
The synthesis of nitrogen-containing heterocycles is a major area of focus in medicinal chemistry and materials science. unimi.itnih.gov this compound serves as a valuable synthon for accessing a variety of these important ring systems. uni.lu
By reacting with various nitrogen-based nucleophiles, such as primary amines, hydrazines, and amides, a diverse range of nitrogen-containing heterocycles can be prepared. For example, condensation with primary amines can lead to the formation of isoindoline (B1297411) derivatives. Further elaboration of these initial products can provide access to more complex heterocyclic systems. The synthesis of various benzotriazepine ring systems, which are of interest for their biological properties, often involves precursors with similar reactive functionalities. cdnsciencepub.com
| Heterocycle Class | Reagent | Resulting Heterocyclic System |
| Isoindolines | Primary Amines | 1,2-dihydroisoindole derivatives |
| Phthalazines | Hydrazine | 1,4-dihydrophthalazine derivatives |
| Benzodiazocines | Diamines | Dihydrodibenzo[c,f] researchgate.netbeilstein-journals.orgdiazocine derivatives |
Functionalization for Advanced Materials
The reactivity of this compound makes it a suitable building block for the creation of advanced materials with tailored functionalities.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. The integration of functional organic linkers is crucial for the development of these materials for specific applications such as gas storage, catalysis, and sensing.
While direct use of this compound in MOF synthesis is less common, its derivatives, particularly the corresponding dicarboxylic acid, are valuable linkers. The V-shape of the 2,3-disubstituted benzene ring can lead to the formation of interesting and complex framework topologies. researchgate.net The synthesis of functional MOFs often relies on the careful design of organic ligands, and precursors like this compound offer a route to such tailored linkers. researchgate.net
Redox-active polymers are materials that can undergo reversible oxidation and reduction processes, making them suitable for applications in energy storage, electrochromic devices, and sensors. uminho.pt Derivatives of this compound can be utilized to create such functional polymers.
For instance, the bromomethyl groups can be used to anchor redox-active moieties, such as viologens or ferrocenes, to a polymer backbone. academie-sciences.frresearchgate.net The resulting functionalized polymers can then be cast into thin films. The ability to create ultra-thin redox-active polymer films using layer-by-layer assembly methods has been demonstrated, where similar bromomethyl-functionalized aromatic compounds act as crosslinkers. academie-sciences.frresearchgate.net This approach allows for precise control over the film thickness and composition, leading to materials with optimized performance.
Precursor for Diverse Organic Molecules and Fine Chemicals
This compound serves as a highly adaptable starting material in the synthesis of a wide array of organic molecules and fine chemicals. The reactivity of its two benzylic bromide groups allows for numerous transformations, making it a valuable building block for complex molecular structures. This section details its utility as a precursor, with a specific focus on the introduction of alternative leaving groups and its application in stereoselective synthesis.
Introduction of Alternative Leaving Groups
The bromide ions in this compound are effective leaving groups for nucleophilic substitution reactions. However, modifying these groups can fine-tune the molecule's reactivity for specific synthetic pathways.
A primary modification is the conversion of the bromomethyl groups to the more reactive iodomethyl groups. This is typically accomplished through a Finkelstein-type reaction, where the compound is treated with sodium iodide in acetone. The resulting methyl 2,3-bis(iodomethyl)benzoate is more susceptible to nucleophilic attack because iodide is a superior leaving group to bromide.
Another key transformation involves converting the bromo groups into sulfonate esters like tosylates (OTs) or mesylates (OMs), which are also excellent leaving groups. masterorganicchemistry.com This process generally starts with the hydrolysis of the bromomethyl groups to form methyl 2,3-bis(hydroxymethyl)benzoate. This diol is then reacted with tosyl chloride or mesyl chloride, often in the presence of a base such as pyridine, to yield the corresponding ditosylate or dimesylate. masterorganicchemistry.com Sulfonate esters are often preferred in reactions to avoid the nucleophilicity of the bromide counter-ion. masterorganicchemistry.comnih.govnih.gov These modifications enhance the synthetic utility of the parent molecule.
Table 1: Transformation of Leaving Groups
| Starting Material | Reagent(s) | Resulting Leaving Group |
| This compound | Sodium Iodide (NaI) in Acetone | Iodide (-I) |
| This compound | 1. H₂O (Hydrolysis) 2. Toluenesulfonyl chloride, Pyridine | Tosylate (-OTs) |
| This compound | 1. H₂O (Hydrolysis) 2. Methanesulfonyl chloride, Pyridine | Mesylate (-OMs) |
Stereoselective Transformations and Chiral Derivatization
Although this compound is achiral, its symmetric structure is an ideal platform for creating chiral molecules through stereoselective reactions. The two reactive sites can be functionalized asymmetrically to produce enantiomerically enriched products.
A key method is the desymmetrization of the molecule, where the two bromomethyl groups are reacted sequentially in a controlled, stereoselective manner. researchgate.net This can be accomplished by using a chiral nucleophile or a chiral catalyst. The stereochemistry of the first substitution can dictate the stereochemical outcome of the second reaction. For example, reacting this compound with a chiral amine can lead to the formation of a chiral cyclic product where the stereochemistry of the initial reaction influences the subsequent intramolecular cyclization.
Furthermore, the diol derivative, methyl 2,3-bis(hydroxymethyl)benzoate, is a valuable substrate for asymmetric catalysis. researchgate.net For instance, the enantioselective acylation of one of the two primary alcohol groups, often catalyzed by a lipase, can yield a chiral mono-protected diol with high enantiomeric excess. researchgate.net This chiral intermediate is a versatile precursor for a variety of complex, non-racemic molecules. scribd.com Such stereoselective strategies underscore the importance of this compound as a prochiral starting material in modern organic synthesis. nih.govclasit.org
Table 2: Examples of Stereoselective Reactions
| Substrate | Reagent/Catalyst | Transformation | Stereochemical Outcome |
| Methyl 2,3-bis(hydroxymethyl)benzoate | Lipase, Acyl donor | Enantioselective mono-acylation | Chiral mono-ester |
| This compound | Chiral Amine | Asymmetric cyclization | Chiral heterocyclic compound |
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic compounds. For derivatives synthesized from methyl bis(bromomethyl)benzoate precursors, ¹H and ¹³C NMR are fundamental in confirming the successful transformation of the reactive bromomethyl groups.
When Methyl 2,3-bis(bromomethyl)benzoate undergoes a reaction, such as a nucleophilic substitution at the benzylic positions, the resulting NMR spectra exhibit distinct and predictable changes. The most notable alteration in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the bromomethyl protons (CH₂Br), typically found around 4.5 ppm, and the emergence of new signals at a different chemical shift, characteristic of the new moiety attached to the methylene (B1212753) bridge. For instance, the reaction of the related isomer, methyl 3,5-bis(bromomethyl)benzoate, with pyrazole (B372694) or 1,2,4-triazole (B32235) results in a downfield shift of the methylene protons to approximately 5.3-5.5 ppm, confirming the formation of a C-N bond. rsc.org
¹³C NMR spectroscopy provides complementary evidence. The resonance for the bromomethyl carbon (CH₂Br), usually observed around 31-32 ppm, vanishes upon substitution and is replaced by a new signal for the methylene carbon in its new environment. rsc.org These shifts, combined with the signals from the aromatic ring and the methyl ester group, allow for a complete and unambiguous structural assignment of the synthesized derivatives. rsc.orgrasayanjournal.co.in
| Compound | Functional Group Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Methyl 3,5-bis(bromomethyl)benzoate | -COOCH₃ | 3.86 | Singlet |
| -CH₂Br | 4.44 | Singlet | |
| Aromatic-H | 7.56 - 7.94 | Singlet, Doublet | |
| Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate | -COOCH₃ | 3.88 | Singlet |
| -CH₂-Triazole | 5.47 | Singlet | |
| Aromatic-H | 7.64 - 8.16 | Singlet, Singlet |
Mass Spectrometry Techniques for Compound Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For methyl bis(bromomethyl)benzoate and its derivatives, techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed. rsc.orgnih.gov
A key feature in the mass spectrum of a dibrominated compound like this compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive pattern for the molecular ion peak ([M]⁺), which appears as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of roughly 1:2:1. This signature is a definitive indicator of the presence of two bromine atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, often to within four decimal places, which allows for the unambiguous determination of the compound's elemental formula. nih.gov During reaction monitoring, MS can track the disappearance of the starting material and the appearance of the product by monitoring their respective molecular ion masses.
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Identity |
|---|---|---|
| 241 / 243 | High | [M - Br]⁺, loss of one bromine atom |
| 162 | Moderate | [M - 2Br]⁺, loss of both bromine atoms |
| 320 / 322 / 324 | Low | [M]⁺, Molecular ion cluster |
X-ray Crystallography for Solid-State Structural Determination
These studies show that such molecules crystallize in common space groups, with the asymmetric unit sometimes containing more than one independent molecule. researchgate.netiucr.org The data obtained from single-crystal X-ray analysis allows for a detailed understanding of the molecule's solid-state conformation and the non-covalent interactions that govern its crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀Br₂O₂ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.7303 (5) |
| b (Å) | 9.0321 (6) |
| c (Å) | 9.2157 (7) |
| α (°) | 85.204 (5) |
| β (°) | 79.462 (5) |
| γ (°) | 71.748 (5) |
| Molecules per unit cell (Z) | 2 |
X-ray crystallography reveals the preferred conformation of molecules in the solid state. For substituted benzoates, this includes the orientation of the ester and bromomethyl groups relative to the central phenyl ring. In the crystal structure of 3,5-bis(bromomethyl)phenyl acetate, the two independent molecules in the asymmetric unit show different torsion angles, but both are conformationally similar. researchgate.netiucr.org The ester group is tilted out of the plane of the benzene (B151609) ring. iucr.org The two bromomethyl groups also adopt specific conformations, pointing relative to the plane of the benzene ring, which is stabilized by the network of intermolecular interactions within the crystal. nih.gov This conformational information is vital for understanding structure-property relationships and for the rational design of more complex supramolecular systems.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems Utilizing Methyl 2,3-bis(bromomethyl)benzoate Derivatives
While direct catalytic applications involving derivatives of this compound are not yet widely reported in the literature, extensive research on its isomers, particularly Methyl 3,5-bis(bromomethyl)benzoate and Methyl 2,6-bis(bromomethyl)benzoate, highlights a significant future direction. These related compounds serve as precursors for sophisticated ligand systems in catalysis.
A notable example involves the synthesis of bidentate N-heterocyclic carbene (NHC) or triazole-based ligands. For instance, Methyl 3,5-bis(bromomethyl)benzoate has been used to create a bis-triazole ligand, which, when complexed with palladium acetate (B1210297) (Pd(OAc)₂), forms a highly effective catalyst for the aerobic oxidation of benzylic C-H bonds. rsc.org In this system, the bis(bromomethyl) precursor is reacted with 1H-1,2,4-triazole to form the corresponding bis(triazolylmethyl)benzoate ligand. rsc.org This approach demonstrates the potential for creating rigid, well-defined catalytic pockets.
Future research will likely extend these methodologies to the 2,3-isomer. The ortho-positioning of the reactive sites on this compound is expected to produce ligands with a smaller bite angle, which could induce unique selectivity in metal-catalyzed reactions. The development of such pincer-type ligands could be particularly valuable in cross-coupling reactions, C-H activation, and asymmetric catalysis.
Table 1: Examples of Catalytic Systems Derived from Related Isomers
| Precursor Compound | Resulting Ligand Type | Metal Center | Catalytic Application | Reference |
|---|---|---|---|---|
| Methyl 3,5-bis(bromomethyl)benzoate | Bis-triazole | Palladium (Pd) | Aerobic oxidation of alcohols and benzylic C-H bonds | rsc.org |
| Methyl 2,6-bis(bromomethyl)benzoate | Bis-pyrazole | Palladium (Pd) | (Potential for) Aerobic oxidation | rsc.org |
Green Chemistry Approaches to this compound Synthesis and Reactions
Traditional synthesis of bis(bromomethyl)arenes often involves radical bromination of the corresponding dimethylarenes using N-bromosuccinimide (NBS) and a radical initiator in solvents like carbon tetrachloride (CCl₄) or benzene (B151609), which are now recognized as highly toxic and environmentally harmful. researchgate.net
Emerging green chemistry approaches focus on replacing these hazardous components. Key future developments include:
Safer Solvents: Research has demonstrated the successful replacement of CCl₄ with less hazardous solvents like 1,2-dichloroethane (B1671644) (DCE) or acetonitrile. researchgate.net These alternatives have been shown to reduce reaction times and the required amount of brominating agent. researchgate.net
Catalytic Esterification: The esterification step to produce the methyl benzoate (B1203000) moiety is traditionally catalyzed by strong mineral acids like sulfuric acid, which are corrosive and difficult to recycle. The use of reusable solid acid catalysts, such as titanium-zirconium mixed oxides, presents a greener alternative. mdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss in performance, minimizing waste and simplifying purification. mdpi.com
Table 2: Comparison of Traditional vs. Green Synthesis Approaches
| Step | Traditional Method | Green Chemistry Alternative | Advantage of Green Approach |
|---|---|---|---|
| Bromination | NBS in Carbon Tetrachloride (CCl₄) | NBS in Acetonitrile or Bromine (Br₂) in DCE | Avoids toxic solvent; improves atom economy; reduces waste. researchgate.net |
| Esterification | Sulfuric Acid (H₂SO₄) catalyst | Reusable Zr/Ti solid acid catalyst | Catalyst is recoverable and reusable; reduces corrosive waste. mdpi.com |
Advanced Computational Modeling for Predictable Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules like this compound, saving significant time and resources in the laboratory. researchgate.netnih.gov
Public databases already provide computationally predicted data for this molecule. uni.lu For instance, the predicted octanol-water partition coefficient (XlogP) of 2.9 suggests moderate lipophilicity. uni.lunih.gov Advanced modeling can provide deeper insights. DFT calculations can be used to:
Predict Reaction Pathways: By calculating the energies of transition states and intermediates, researchers can predict the most likely products of a reaction and optimize conditions before attempting the synthesis.
Understand Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can explain the molecule's reactivity, such as its susceptibility to nucleophilic attack at the benzylic carbons. nih.gov
Simulate Spectroscopic Data: DFT can predict NMR and IR spectra, aiding in the characterization and identification of newly synthesized derivatives.
Calculate Physicochemical Properties: Properties like the collision cross-section (CCS) can be predicted, which is valuable for analytical techniques like ion mobility-mass spectrometry. uni.lu
Future research will likely involve detailed DFT studies to model the formation of complex macrocycles or polymers from this compound, predicting their three-dimensional structures and electronic properties.
Table 3: Computationally Predicted Properties of this compound
| Property | Predicted Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₀Br₂O₂ | Basic identity of the molecule | uni.lu |
| Monoisotopic Mass | 319.90475 Da | Precise mass for mass spectrometry identification | uni.lu |
| XlogP | 2.9 | Indicates lipophilicity and potential solubility characteristics | uni.lu |
| Predicted CCS ([M+H]⁺) | 145.9 Ų | Aids in identification via ion mobility spectrometry | uni.lu |
Exploration of New Application Domains for this compound-Derived Scaffolds
The true potential of this compound lies in its use as a scaffold to build larger, functional molecules. The two reactive bromomethyl groups can readily undergo substitution reactions with a variety of dinucleophiles (e.g., diols, diamines, dithiols) to form macrocycles or polymers.
Emerging application domains for these derived scaffolds include:
Materials Science: The creation of novel polymers is a primary area of interest. The ortho-substitution pattern can lead to polymers with unique chain conformations and properties compared to those derived from meta- or para-isomers. These materials could find use as high-performance plastics, gas-separation membranes, or organic semiconductors.
Supramolecular Chemistry: The compound is an ideal starting material for synthesizing shape-persistent macrocycles and molecular cages. These structures can act as host molecules for specific guests, with potential applications in sensing, molecular recognition, and targeted drug delivery.
Organic Electronics: By reacting this compound with appropriate aromatic or heteroaromatic linkers, researchers can construct conjugated systems. These new materials could be explored for their electroluminescent or semiconducting properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The ability to create rigid, pre-organized structures from this building block is key to its future utility in constructing advanced functional materials.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of Methyl 2,3-bis(bromomethyl)benzoate, and how do they influence experimental design?
- Answer: The compound (C₁₀H₁₀Br₂O₂) has a molecular weight of 321.993 g/mol, density of 1.7±0.1 g/cm³, and boiling point of 369.5±42.0°C at 760 mmHg . These properties are critical for solvent selection (e.g., high-density solvents for crystallization) and reaction temperature optimization. The absence of a reported melting point suggests thermal instability; differential scanning calorimetry (DSC) is recommended for characterization. Bromine's electronegativity and steric effects from the dual bromomethyl groups necessitate careful control of nucleophilic substitution reactions to avoid side products.
Q. What safety protocols are essential when handling this compound?
- Answer: Brominated compounds like this are often classified as CMR (carcinogenic, mutagenic, reprotoxic) under regulations such as EU REACH Annex XVII . Use fume hoods, nitrile gloves, and closed systems for synthesis. Spill protocols should include neutralization with sodium bicarbonate and disposal via halogenated waste streams. Regularly monitor airborne bromine levels using gas chromatography-mass spectrometry (GC-MS).
Q. What analytical techniques are optimal for characterizing this compound?
- Answer:
- NMR (¹H/¹³C): Confirm bromomethyl group positions (δ ~4.3–4.7 ppm for –CH₂Br) and ester carbonyl (δ ~168–170 ppm).
- HPLC-MS: Assess purity (>98% as per literature) and detect degradation products .
- Elemental Analysis: Verify Br content (theoretical: 49.7%) to identify impurities.
Advanced Research Questions
Q. How can competing pathways in nucleophilic substitution reactions involving this compound be minimized?
- Answer: Dual bromomethyl groups create steric hindrance and electronic competition. Use bulky nucleophiles (e.g., tert-butoxide) to favor single substitution or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Kinetic studies via in situ IR spectroscopy can optimize reaction conditions .
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions using this compound?
- Answer: Discrepancies often arise from moisture sensitivity or competing elimination reactions. Dry solvents (e.g., distilled THF over Na/benzophenone) and low-temperature (–20°C) reaction setups improve reproducibility. Cross-reference synthetic protocols from structurally analogous brominated esters (e.g., benzyl bromoacetate derivatives) to identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. CuI) .
Q. How does the electronic environment of the benzene ring affect the reactivity of the bromomethyl groups?
- Answer: The electron-withdrawing ester group (COOCH₃) at the 1-position polarizes the ring, increasing the electrophilicity of the adjacent bromomethyl groups. Computational studies (DFT) can map charge distribution, while Hammett plots using substituent analogs (e.g., 3-bromophenylacetic acid) quantify electronic effects .
Methodological Recommendations
- Synthesis Optimization: Use Dean-Stark traps for esterification to remove water and prevent hydrolysis .
- Stability Testing: Store the compound under inert gas (Ar/N₂) at –20°C to mitigate Br⁻ elimination.
- Contradiction Analysis: Compare kinetic data (e.g., Arrhenius plots) with structurally related bromomethyl esters (e.g., 4-bromobenzyl cyanide) to identify mechanistic outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
